DL-erythro-Dihydrosphingosine

Description

Properties

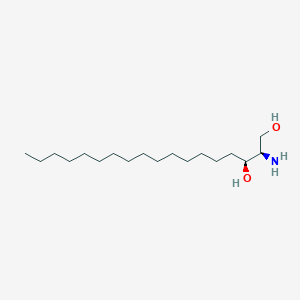

IUPAC Name |

(2R,3S)-2-aminooctadecane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKJDMGTUTTYMP-MSOLQXFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@@H]([C@@H](CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017398 | |

| Record name | DL-Erythro-Dihydrosphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3102-56-5, 6036-76-6 | |

| Record name | rel-(2R,3S)-2-Amino-1,3-octadecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3102-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3S)-2-Amino-1,3-octadecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6036-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Erythro-Dihydrosphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of DL-erythro-Dihydrosphingosine in De Novo Ceramide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides are central bioactive sphingolipids that regulate critical cellular processes, including apoptosis, cell cycle arrest, and inflammation. The de novo synthesis pathway is a primary source of cellular ceramides, originating from the condensation of serine and palmitoyl-CoA. This technical guide provides an in-depth examination of DL-erythro-dihydrosphingosine (also known as sphinganine), a pivotal intermediate in this pathway. We will elucidate its function as a substrate for ceramide synthases, differentiate its role from its pharmacologically active stereoisomer, L-threo-dihydrosphingosine (Safingol), and detail the downstream signaling consequences of ceramide production. This document includes quantitative data on related pathway modulators, detailed experimental protocols for studying ceramide-dependent processes, and pathway visualizations to facilitate a comprehensive understanding for researchers and drug development professionals.

The De Novo Pathway of Ceramide Synthesis

Ceramide can be generated through three main pathways: the de novo pathway, the sphingomyelinase pathway, and the salvage pathway.[1][2] The de novo synthesis of ceramide is a fundamental cellular process that occurs on the cytosolic face of the endoplasmic reticulum (ER).[1][3] It begins with the condensation of L-serine and palmitoyl-CoA, a rate-limiting step catalyzed by serine palmitoyltransferase (SPT).[4][5] The product, 3-ketosphinganine, is rapidly reduced by 3-ketosphinganine reductase to form This compound (sphinganine) .[5][6] This molecule serves as the direct precursor for the next crucial step, where one of six ceramide synthase enzymes (CerS1-6) acylates the sphinganine backbone with a fatty acyl-CoA of a specific chain length to produce dihydroceramide.[7][8] Finally, dihydroceramide desaturase introduces a 4,5-trans double bond into the sphingoid base backbone, completing the synthesis of ceramide.[5][9]

Caption: The de novo ceramide synthesis pathway in the endoplasmic reticulum.

The Core Function of this compound

The primary role of this compound in de novo ceramide synthesis is to serve as the essential sphingoid base substrate for the family of ceramide synthase (CerS) enzymes.[8] Naturally occurring sphingolipids predominantly feature the D-erythro (2S, 3R) stereochemical configuration, and CerS enzymes exhibit a strong preference for this isomer.[8][9] The six distinct CerS isoforms (CerS1-6) are responsible for creating the diversity of ceramide species by utilizing different fatty acyl-CoA substrates, which ultimately dictates the biological function of the resulting ceramide molecule.[7][10]

It is critical to distinguish the biological role of D-erythro-dihydrosphingosine from its synthetic L-threo stereoisomer, Safingol . While the former is a metabolic intermediate, Safingol functions as a pharmacological agent. It is recognized as a potent inhibitor of Protein Kinase C (PKC) and has also been investigated as a putative inhibitor of sphingosine kinase (SphK).[11][12][13] Safingol's mechanisms of action, which include inducing autophagy and potentiating the effects of chemotherapy, are distinct from the substrate role of its natural stereoisomer.[11][14]

Downstream Signaling of Ceramide

The accumulation of ceramide, the end-product of the de novo pathway, triggers potent downstream signaling cascades that influence cell fate. Ceramide acts as a lipid second messenger, mediating cellular responses such as differentiation, senescence, cell cycle arrest, and apoptosis.[7][15]

One of the key pathways influenced by ceramide involves cell cycle regulation. Ceramide accumulation can lead to G0/G1 cell cycle arrest.[16] This is achieved through the modulation of several key proteins. For instance, ceramide has been shown to increase the expression of the cyclin-dependent kinase inhibitor p21 and decrease the expression of cyclin D1 and CDK7.[15] This halt in cell cycle progression is a critical mechanism for its anti-proliferative effects, particularly in cancer biology.[15][17]

Caption: Simplified signaling cascade for ceramide-induced cell cycle arrest.

Quantitative Data on Pathway Modulators

While this compound is a substrate, its L-threo isomer, Safingol, has been studied for its inhibitory effects. The following tables summarize key quantitative data from preclinical and clinical investigations of Safingol.

Table 1: In Vitro Cytotoxicity of Safingol in Human Cancer Cell Lines [13]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MDA-MB-231 | Breast | 3.4 |

| JIMT-1 | Breast | 1.8 |

| MCF-7 | Breast | 9.5 |

| SKOV-3 | Ovarian | 0.73 |

Table 2: Pharmacokinetic and Dosing Data from Phase I Clinical Trial of Safingol with Cisplatin [11][18]

| Parameter | Value | Notes |

| Drug | Safingol (L-threo-dihydrosphingosine) | Administered as an intravenous emulsion. |

| Maximum Tolerated Dose (MTD) | 840 mg/m² | In combination with Cisplatin (60 mg/m²). |

| Dosing Schedule | Every 3 weeks | Safingol administered over 120 minutes. |

| Peak Plasma Concentration (at MTD) | > 20 µM | |

| Sustained Plasma Concentration (at MTD) | ≥ 5 µM | Maintained for 4 hours. |

| Dose-Limiting Toxicity (DLT) | Hepatic enzyme elevation | Reversible. |

Experimental Protocols

Protocol: In Vitro Dihydroceramide Desaturase Activity Assay

This protocol is adapted from Michel et al. (1997) and measures the final step in de novo ceramide synthesis, which directly follows the incorporation of dihydrosphingosine.[9]

Objective: To measure the conversion of N-octanoyl-D-erythro-sphinganine (a dihydroceramide) to N-octanoyl-D-erythro-sphingosine (a ceramide) in a microsomal preparation.

Materials:

-

Rat liver microsomes

-

N-[1-¹⁴C]octanoyl-D-erythro-sphinganine (Substrate)

-

NADH or NADPH

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Potassium phosphate buffer (pH 7.4)

-

Chloroform/Methanol (1:2 and 2:1, v/v)

-

High-Performance Thin-Layer Chromatography (HPTLC) plates

-

Scintillation counter

Methodology:

-

Reaction Mixture Preparation: In a glass tube, prepare the reaction mixture containing potassium phosphate buffer, BSA, and the desired concentration of NADH or NADPH.

-

Substrate Addition: Add the radiolabeled substrate, N-[1-¹⁴C]octanoyl-D-erythro-sphinganine, to the reaction mixture. The substrate should be solubilized in a suitable vehicle like ethanol.

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of rat liver microsomal protein. The final reaction volume is typically 100-200 µL.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes with gentle shaking.

-

Reaction Termination & Lipid Extraction: Stop the reaction by adding 0.8 mL of chloroform/methanol (1:2, v/v). Vortex thoroughly. Add 0.25 mL of chloroform and 0.25 mL of water to induce phase separation. Centrifuge to pellet the protein and separate the phases.

-

Lipid Analysis: Collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen.

-

Chromatography: Resuspend the lipid extract in a small volume of chloroform/methanol and spot it onto an HPTLC plate. Develop the plate using a suitable solvent system (e.g., chloroform/methanol/acetic acid).

-

Quantification: Visualize the separated lipids using autoradiography or a phosphorimager. Scrape the spots corresponding to the substrate (dihydroceramide) and the product (ceramide) into separate scintillation vials.

-

Data Analysis: Quantify the radioactivity in each vial using a scintillation counter. Calculate the percentage conversion of dihydroceramide to ceramide to determine enzyme activity.

Protocol: Induction and Analysis of Apoptosis via Exogenous Ceramide

This protocol illustrates how to study the downstream biological effects of ceramide accumulation in a cell culture model, adapted from the methods described by Taha et al. (2021).

Objective: To induce apoptosis in a cell line (e.g., HL-60) using a cell-permeable short-chain ceramide and to quantify cell death.

Materials:

-

HL-60 cells (or other suitable cell line)

-

RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

-

N-Hexanoyl-D-erythro-sphingosine (C6-Ceramide)

-

Ethanol (for stock solution)

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit

-

7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

-

Flow Cytometer

Methodology:

-

Cell Seeding: Seed HL-60 cells at a density of 3 x 10⁵ cells/mL in culture dishes with RPMI 1640 medium containing a reduced serum concentration (e.g., 2% FBS) to minimize interference.

-

Ceramide Treatment: Prepare a stock solution of C6-Ceramide in ethanol. Dilute the stock solution directly into the culture medium to achieve the desired final concentrations (e.g., 5, 10, 20 µM). Include a vehicle control (ethanol alone).

-

Incubation: Incubate the cells for a specified time course (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.

-

Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by centrifugation.

-

Staining for Apoptosis:

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and 7-AAD (or PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.

-

Data Interpretation:

-

Live cells: Annexin V-negative and 7-AAD-negative.

-

Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.

-

Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by ceramide treatment.

-

References

- 1. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increased de novo ceramide synthesis and accumulation in failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sphingolipid de novo biosynthesis: a rheostat of cardiovascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of ceramide synthesis. A dihydroceramide desaturase introduces the 4,5-trans-double bond of sphingosine at the level of dihydroceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Facebook [cancer.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A phase I clinical trial of safingol in combination with cisplatin in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Sphinganine as a Precursor in Complex Sphingolipid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a diverse and critical class of lipids that function not only as structural components of cellular membranes but also as bioactive molecules involved in a myriad of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1][2][3] The metabolic pathways of sphingolipids are complex and interconnected, with sphinganine (also known as dihydrosphingosine) serving as a foundational precursor for the de novo synthesis of most complex sphingolipids.[1][3][4] Understanding the enzymatic conversion of sphinganine and the subsequent metabolic flux is paramount for elucidating the roles of sphingolipids in health and disease, and for the development of novel therapeutic agents targeting this pathway.[5][6] This guide provides an in-depth technical overview of the function of sphinganine, presenting quantitative data, detailed experimental protocols, and visual representations of the core metabolic pathways.

De Novo Sphingolipid Biosynthesis: The Genesis of Sphinganine

The de novo synthesis of sphingolipids is initiated in the endoplasmic reticulum (ER).[1] The process begins with the condensation of the amino acid L-serine and palmitoyl-CoA, a reaction catalyzed by the rate-limiting enzyme, serine palmitoyltransferase (SPT).[7][8][9] This initial step yields 3-ketosphinganine, which is then rapidly reduced by 3-ketosphinganine reductase to form sphinganine (dihydrosphingosine).[6][10][11] Sphinganine is the first stable, long-chain base intermediate in this pathway and serves as the central backbone for the subsequent synthesis of a vast array of complex sphingolipids.[6]

Enzymatic Conversion of Sphinganine to Complex Sphingolipids

Once synthesized, sphinganine is primarily metabolized through two key enzymatic steps that occur on the cytosolic face of the ER.[3]

N-Acylation by Ceramide Synthases (CerS)

The amino group of sphinganine is acylated by one of six distinct ceramide synthase (CerS) enzymes in mammals (CerS1-6).[3][10][12] This reaction attaches a fatty acyl-CoA to the sphinganine backbone, forming dihydroceramide.[11] A critical feature of the CerS family is their high specificity for fatty acyl-CoAs of varying chain lengths, which is a primary determinant of the structural and functional diversity of the resulting ceramides and downstream complex sphingolipids.[10][12][13]

Desaturation by Dihydroceramide Desaturase (DES1)

Following N-acylation, dihydroceramide is acted upon by dihydroceramide desaturase (DES1). This enzyme introduces a critical 4,5-trans double bond into the sphinganine backbone of dihydroceramide, converting it to ceramide.[5][11][14][15] Ceramide is a central hub in sphingolipid metabolism, from which a multitude of complex sphingolipids are synthesized.[1][2][3]

Quantitative Data on Sphinganine Metabolism

The following tables summarize key quantitative data related to the enzymes that metabolize sphinganine and the cellular concentrations of these lipids.

Table 1: Kinetic Parameters of Key Enzymes in Sphinganine Metabolism

| Enzyme | Substrate(s) | Organism/System | Km | Vmax | Reference(s) |

| Ceramide Synthases (CerS1-6) | Sphinganine | Mammalian (overexpressed) | 2 - 5 µM | Not specified | [10] |

| Dihydroceramide Desaturase (DES1) | C8-dihydroceramide | Rat liver microsomes | Not specified | Not specified | [14] |

| Dihydroceramide Desaturase (DES1) | NADH | Rat liver microsomes | Not specified | Not specified | [14] |

Data for Vmax were not consistently available in the reviewed literature.

Table 2: Illustrative Cellular and Tissue Concentrations of Sphinganine and Related Sphingolipids

| Sphingolipid | Cell/Tissue Type | Condition | Concentration | Reference(s) |

| Sphinganine | CerS2 knockout mouse liver | - | Up to 50-fold increase vs. wild type | [12] |

| Sphinganine | Primary rat hepatocytes | Palmitate-induced insulin resistance | ~12 pmol/mg protein | [2] |

| Ceramide (total) | Primary rat hepatocytes | Control | ~300 pmol/mg protein | [2] |

| Sphingosine | Female rat serum | - | 805 ± 549 ng/mL | [16] |

| Sphingosine | Male rat serum | - | 75 ± 40 ng/mL | [16] |

| Sphingomyelin | Human plasma | - | ~90% of total sphingolipids | [17] |

Note: These values are illustrative and can vary significantly based on the cell type, physiological state, and analytical methodology.

Downstream Complex Sphingolipids

Ceramide, formed from the sphinganine backbone, is transported from the ER to the Golgi apparatus where it serves as the precursor for the synthesis of more complex sphingolipids.[1][7] The major classes include:

-

Sphingomyelins: Synthesized by the transfer of a phosphocholine headgroup to ceramide. Sphingomyelins are abundant in the plasma membrane and myelin sheaths.[7][17]

-

Glycosphingolipids (GSLs): A highly diverse group formed by the addition of one or more sugar residues to ceramide. The simplest is glucosylceramide, which can be further elongated to form lactosylceramides, globosides, and gangliosides.[7][18]

-

Ceramide-1-phosphate (C1P): Formed by the phosphorylation of ceramide by ceramide kinase.[19]

Signaling Pathways and Therapeutic Implications

The metabolites originating from sphinganine, particularly ceramide and its downstream products like sphingosine-1-phosphate (S1P), are potent signaling molecules.[1][19] The balance between pro-apoptotic ceramides and pro-survival S1P, often termed the "sphingolipid rheostat," is crucial for determining cell fate.[19] Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, including cancer, neurodegenerative disorders, diabetes, and inflammatory conditions.[1][6] Consequently, the enzymes of this pathway, such as serine palmitoyltransferase and ceramide synthases, are attractive targets for drug development.[5][6][20]

Visualizations of Pathways and Workflows

Diagram 1: De Novo Sphingolipid Biosynthesis Pathway

Caption: De novo synthesis of complex sphingolipids from sphinganine.

Diagram 2: Experimental Workflow for Sphingolipid Analysis

Caption: General workflow for quantitative sphingolipid analysis.

Experimental Protocols

Protocol for Sphingolipid Extraction from Cultured Cells

This protocol is adapted from established methods such as the Bligh and Dyer procedure.[4][21][22]

-

Cell Harvesting: Aspirate the culture medium and wash cells (e.g., ~5 million cells) with ice-cold phosphate-buffered saline (PBS).[23] Scrape cells into a new tube or lyse directly on the plate. Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Internal Standard Spiking: To the cell pellet, add a known amount of an internal standard cocktail containing non-endogenous sphingolipid species (e.g., C17-sphinganine, C12-ceramide).[23][24] This is crucial for accurate quantification.

-

Single-Phase Extraction: Add a mixture of chloroform:methanol:water to the sample to create a single-phase solution (a common starting ratio is 1:2:0.8, v/v/v).[22] For example, for a 100 µL sample, add 300 µL methanol and 150 µL chloroform.

-

Homogenization: Vigorously vortex or sonicate the sample to ensure complete cell lysis and lipid solubilization.[24]

-

Incubation: Incubate the mixture at an elevated temperature (e.g., 48°C) for an extended period (e.g., overnight) to enhance extraction efficiency.[22]

-

Phase Separation: After incubation, add chloroform and water to the single-phase mixture to induce phase separation (final ratio of chloroform:methanol:water of approximately 2:2:1.8).[4] Centrifuge at low speed (e.g., 1,000 x g for 10 minutes) to separate the phases.

-

Collection of Lipid Phase: Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

-

Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas or using a vacuum concentrator.[25]

-

Storage: Store the dried lipid extract at -20°C or -80°C until analysis.[21]

Protocol for LC-MS/MS Analysis of Sphingolipids

This protocol provides a general framework for the quantitative analysis of sphinganine and its derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][18][26]

-

Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent, typically the initial mobile phase of the LC gradient (e.g., a mixture of methanol, acetonitrile, and water with additives like formic acid and ammonium formate).[23][26] Sonicate and centrifuge the sample to remove any insoluble debris before transferring the supernatant to an autosampler vial.[22]

-

Chromatographic Separation (HPLC/UPLC):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 10 cm) is commonly used to separate sphingolipids based on the length and saturation of their acyl chains.[18][23]

-

Mobile Phase: A binary solvent system is typically employed. For example:

-

Gradient Elution: A gradient from a more polar to a less polar mobile phase is used to elute the different sphingolipid classes. A typical run time is 4-10 minutes per sample.[24][26]

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of sphinganine, ceramides, and sphingomyelins.[26]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion (the molecular weight of the target lipid) and a specific product ion (a characteristic fragment) for each analyte and internal standard.[24][25]

-

MRM Transitions:

-

For sphingoid bases (like sphinganine and sphingosine), the product ion often corresponds to the loss of water molecules.[26]

-

For ceramides and more complex sphingolipids, a common and specific product ion is m/z 264.3, which corresponds to the sphingosine backbone after the loss of the fatty acyl chain and headgroup.[25]

-

-

-

Data Analysis and Quantification:

-

Peak areas for each endogenous sphingolipid and its corresponding internal standard are integrated.

-

A calibration curve is generated using known concentrations of authentic standards.

-

The concentration of each analyte in the sample is calculated by comparing its peak area ratio to the internal standard against the calibration curve. The final concentration is typically normalized to the initial amount of protein, DNA, or cell number.[23]

-

Conclusion

Sphinganine stands as the gatekeeper to the vast and complex world of sphingolipids. Its synthesis and subsequent conversion into dihydroceramides and ceramides are tightly regulated processes that dictate the cellular repertoire of these essential lipids. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively explore the metabolic flux through this pathway. A deeper understanding of sphinganine metabolism will continue to unveil new insights into the fundamental roles of sphingolipids in cellular physiology and pathology, paving the way for innovative diagnostic and therapeutic strategies in a wide range of human diseases.

References

- 1. Quantitative Dynamic Analysis of de novo Sphingolipid Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Dihydroceramide desaturase - Wikipedia [en.wikipedia.org]

- 6. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]

- 7. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Probing de novo sphingolipid metabolism in mammalian cells utilizing mass spectrometry[S] | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic characterization of mammalian ceramide synthases: determination of K(m) values towards sphinganine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dihydroceramide Desaturase Inhibition by a Cyclopropanated Dihydroceramide Analog in Cultured Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 17. Mechanisms involved in cellular ceramide homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Glimpse of the Structural Biology of the Metabolism of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. portlandpress.com [portlandpress.com]

- 21. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]

- 22. A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sphingolipid analysis [bio-protocol.org]

- 24. lipidmaps.org [lipidmaps.org]

- 25. longdom.org [longdom.org]

- 26. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cellular Signaling Pathways and DL-erythro-Dihydrosphingosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-erythro-Dihydrosphingosine, a stereoisomer of sphinganine, is a sphingolipid intermediate. While the broader class of sphingolipids, including sphingosine and its derivatives, are potent modulators of numerous cellular signaling pathways, extensive research has demonstrated that the DL-erythro stereoisomer of dihydrosphingosine is notably less active in several key biological processes. This technical guide provides a comprehensive overview of the known interactions—and lack thereof—of this compound with critical cellular signaling cascades, presents comparative data with its more active stereoisomers, and offers detailed experimental protocols for the investigation of sphingolipid effects on cellular functions.

Introduction to Dihydrosphingosine and Stereoisomerism

Dihydrosphingosine (sphinganine) is a crucial biosynthetic precursor to sphingosine and, subsequently, to more complex sphingolipids like ceramides, sphingomyelin, and glycosphingolipids. These molecules are not only structural components of cell membranes but also pivotal signaling molecules regulating cell fate decisions, including proliferation, differentiation, apoptosis, and migration. The biological activity of sphingoid bases is highly dependent on their stereochemistry. This compound represents a racemic mixture of the D-erythro and L-erythro isomers.

Modulation of Key Cellular Signaling Pathways

Contrary to other sphingolipid stereoisomers, this compound has been found to be largely inactive in modulating some of the most well-characterized signaling pathways.

Apoptosis and MAPK Signaling

Studies investigating the role of sphingosine and its analogs in apoptosis have highlighted a distinct lack of activity for this compound. In comparative studies with D-erythro-sphingosine and L-threo-sphingosine, this compound was found to be "totally inactive" in inducing apoptosis and inhibiting the Mitogen-Activated Protein Kinase (MAPK) pathway in various solid tumor cell lines.[1] This demonstrates a high degree of stereospecificity in the sphingosine-mediated regulation of these pathways.

Figure 1. Inactivity of this compound in MAPK and apoptosis pathways.

Protein Kinase C (PKC) Inhibition

While some commercial suppliers classify this compound as a Protein Kinase C (PKC) inhibitor, specific and potent inhibitory activity for this particular stereoisomer is not well-documented in peer-reviewed literature.[2][3] Sphingosine and its analogs are known to inhibit PKC, but this activity is also stereospecific. The D-erythro isomer of sphingosine is a well-characterized inhibitor of PKC.[4] Given the lack of quantitative data for the DL-erythro isomer, its classification as a potent PKC inhibitor should be approached with caution.

Cell Proliferation

There is a notable absence of robust evidence demonstrating a significant effect of this compound on cell proliferation. One study indicated that neither L-(-)-threo-sphingosine nor DL-threo-dihydrosphingosine had any effect on DNA synthesis in Swiss 3T3 fibroblasts, in contrast to the stimulatory effect of D-(+)-erythro stereoisomers. While this study did not test the DL-erythro form, the general inactivity of other non-D-erythro isomers in this context is informative.

Quantitative Data Summary

Due to the limited biological activity reported for this compound, there is a scarcity of quantitative data such as IC50 or Ki values in the scientific literature. The following tables provide comparative data for other, more active, sphingolipid isomers to highlight the stereospecificity of their effects.

Table 1: Comparative Activity of Dihydrosphingosine Isomers and Related Compounds

| Compound | Target/Process | Effect | Quantitative Data | Cell Line/System |

| This compound | Apoptosis | Inactive | Not reported | Solid tumor cell lines |

| This compound | MAPK Activity | Inactive | Not reported | Solid tumor cell lines |

| D-erythro-Sphingosine | Apoptosis | Inducer | Not specified | Solid tumor cell lines |

| D-erythro-Sphingosine | MAPK Activity | Inhibitor | Not specified | Solid tumor cell lines |

| L-threo-Sphingosine | Apoptosis | Partial Inducer | Not specified | Solid tumor cell lines |

| DL-threo-Dihydrosphingosine | Sphingosine Kinase | Competitive Inhibitor | Ki of 5 to 18 µM | Rat mast cell line (RBL-2H3) |

| DL-threo-Dihydrosphingosine | ERK Signaling | Inhibitor | Not specified | Airway smooth muscle |

Experimental Protocols

While specific protocols detailing the use of this compound are not widely published due to its limited activity, the following are general methodologies for studying the effects of sphingolipids on cultured cells.

General Protocol for Cell Treatment with Dihydrosphingosine

Objective: To assess the effect of this compound on a specific cellular process (e.g., proliferation, apoptosis, protein phosphorylation).

Materials:

-

This compound

-

Ethanol or DMSO (vehicle)

-

Bovine serum albumin (BSA), fatty acid-free

-

Cultured cells of interest

-

Appropriate cell culture medium and supplements

-

Assay-specific reagents (e.g., apoptosis detection kit, phosphospecific antibodies)

Procedure:

-

Preparation of Stock Solution: Dissolve this compound in ethanol or DMSO to create a concentrated stock solution (e.g., 10-20 mM). Store at -20°C.

-

Preparation of Working Solution: For cell treatment, sphingolipids are often complexed with BSA to improve solubility and delivery. a. In a sterile tube, dilute the stock solution in serum-free culture medium. b. In a separate tube, prepare a solution of fatty acid-free BSA in serum-free medium (e.g., 1% w/v). c. Add the diluted dihydrosphingosine solution to the BSA solution dropwise while vortexing to facilitate complex formation. d. Incubate the mixture at 37°C for 15-30 minutes.

-

Cell Treatment: a. Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere and reach the desired confluency (typically 60-80%). b. Remove the culture medium and replace it with fresh medium containing the desired final concentration of the dihydrosphingosine-BSA complex. c. Include a vehicle control (medium with ethanol/DMSO and BSA) and a positive control (a compound known to elicit the response of interest). d. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Analysis: Following incubation, perform the desired assay according to the manufacturer's instructions (e.g., MTT assay for proliferation, Annexin V/PI staining for apoptosis, Western blotting for protein analysis).

Figure 2. General workflow for studying the cellular effects of dihydrosphingosine.

Apoptosis Assay (Flow Cytometry)

Objective: To quantify apoptotic cells following treatment with this compound.

Methodology:

-

Treat cells as described in the general protocol (4.1).

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Position in Sphingolipid Metabolism

This compound is a key intermediate in the de novo synthesis of sphingolipids. Its primary role is as a substrate for ceramide synthase, which acylates the amino group to form dihydroceramide. Dihydroceramide is then desaturated to form ceramide, the central hub of sphingolipid metabolism.

Figure 3. this compound in the de novo sphingolipid synthesis pathway.

Conclusion

The available scientific evidence strongly indicates that this compound is a biologically inactive or, at best, a very weak modulator of the major signaling pathways, such as apoptosis and MAPK, that are significantly affected by other sphingolipid stereoisomers. Its primary role appears to be that of a biosynthetic precursor in the sphingolipid metabolic pathway. For researchers in drug development and cellular signaling, this highlights the critical importance of stereochemistry in the biological activity of sphingolipids. While this compound itself may not be a promising direct modulator of cell signaling, understanding its inactivity provides a crucial baseline for the study of its more potent counterparts and for the design of specific inhibitors or activators of sphingolipid-metabolizing enzymes. Future research could explore whether this isomer has subtle effects on other, less-studied pathways or if it can competitively inhibit enzymes that metabolize other sphingoid bases.

References

- 1. Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythyro-dihydrosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | PKC Inhibitor | Hello Bio [hellobio.com]

- 4. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

Sphinganine's Expanding Roles: A Technical Guide to its Biological Functions Beyond Sphingolipid Metabolism

For Immediate Release

[CITY, STATE] – [Date] – Long considered a mere intermediate in the de novo synthesis of complex sphingolipids, sphinganine is emerging from the shadows of its more studied relatives, sphingosine and ceramide, to reveal a host of independent biological functions critical to cellular regulation. This technical guide provides an in-depth exploration of the non-canonical roles of sphinganine, offering researchers, scientists, and drug development professionals a comprehensive overview of its involvement in key cellular processes, including apoptosis, autophagy, and cell cycle arrest, as well as its direct interactions with protein targets.

Introduction: Beyond a Metabolic Precursor

Sphinganine, a saturated sphingoid base, is the direct product of the reduction of 3-ketosphinganine in the endoplasmic reticulum. While its role as a building block for dihydroceramide and subsequently other sphingolipids is well-established, a growing body of evidence demonstrates that sphinganine itself is a bioactive molecule with distinct signaling properties. This guide delves into these functions, providing a detailed analysis of the experimental evidence, methodologies, and quantitative data that underscore sphinganine's importance in cellular physiology and pathology.

Modulation of Apoptosis

Sphinganine has been shown to be a potent inducer of apoptosis in various cancer cell lines, a function it shares with sphingosine. However, the structural difference of a single double bond imparts unique characteristics to their pro-apoptotic activities.

Induction of Apoptosis in Cancer Cells

Both sphinganine and sphingosine can trigger programmed cell death. Studies in human colon cancer cells have demonstrated that both sphingoid bases induce apoptosis, whereas the C2-dihydroceramide, a downstream metabolite of sphinganine, does not exhibit the same effect[1][2]. This suggests that the free sphingoid base is the active pro-apoptotic species in this context.

Signaling Pathways in Sphinganine-Induced Apoptosis

While the precise signaling cascades initiated by sphinganine are still under investigation, evidence points towards the involvement of mitochondrial pathways. Similar to sphingosine, sphinganine may influence the balance of pro- and anti-apoptotic proteins of the Bcl-2 family and promote the release of cytochrome c.

Role in Autophagy

Recent studies have implicated sphinganine and its metabolites in the regulation of autophagy, a cellular process for the degradation and recycling of cellular components.

Induction of Autophagy

The accumulation of dihydrosphingolipids, resulting from the metabolism of 3-ketosphinganine to sphinganine and subsequently dihydroceramide, has been shown to induce autophagy in cancer cells[3][4]. Time-course experiments suggest that sphinganine, sphinganine-1-phosphate, and dihydroceramides are mediators of this process[3][4]. This indicates that fluxes through the de novo sphingolipid synthesis pathway, and the levels of sphinganine itself, can act as signals to initiate autophagy.

Regulation of the Cell Cycle

Sphinganine has been demonstrated to induce cell cycle arrest, highlighting its cytostatic potential beyond its pro-apoptotic effects.

G2/M Phase Arrest

In human colon cancer cells, treatment with sphinganine leads to an arrest in the G2/M phase of the cell cycle[1][2]. This effect is distinct from some other sphingolipids, further emphasizing the specific biological activities of sphinganine. The accumulation of sphingosine in murine embryonic stem cells lacking sphingosine kinases also results in a G2/M arrest, suggesting a conserved role for sphingoid bases in this process[5][6].

Direct Protein Interactions and a Novel Interactome

The development of innovative chemical biology tools has enabled the identification of direct protein targets of sphinganine, providing a deeper understanding of its molecular mechanisms.

Trifunctional Sphinganine Probes

The use of trifunctional sphinganine probes, which incorporate a photo-crosslinker, a clickable tag, and a caging group, has allowed for the systematic mapping of the sphinganine interactome in living cells[5][7]. These studies have revealed that sphinganine and sphingosine have distinct protein interaction profiles, despite their structural similarity[5].

Identified Protein Binders

Proteomic analyses using these probes have identified a number of proteins that interact with sphinganine. While a comprehensive and fully validated list is still being compiled, these initial screens provide a valuable resource for future investigations into sphinganine's signaling pathways.

Modulation of Enzyme and Ion Channel Activity

Sphinganine has been shown to directly influence the activity of key cellular enzymes and ion channels.

Protein Kinase C (PKC)

Like sphingosine, sphinganine can inhibit the activity of Protein Kinase C (PKC), a crucial family of enzymes in signal transduction[8][9]. This inhibition is thought to occur through competition with diacylglycerol (DAG), the physiological activator of PKC.

Ryanodine Receptor/Ca2+-Release Channel

Sphingosine has been shown to modulate the activity of the ryanodine receptor, a calcium-release channel in the sarcoplasmic reticulum[6]. While less studied, sphinganine may also exert effects on this and other ion channels, representing an important area for future research.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological effects of sphinganine.

Table 1: Effects of Sphinganine on Apoptosis and Cell Cycle

| Cell Line | Treatment | Concentration | Effect | Reference |

| HCT-116 | Sphinganine | Not specified | Induction of apoptosis, G2/M cell cycle arrest | [1][2] |

| Primary CLL cells | Sphinganine | 10 µM | Decreased cell viability, increased apoptosis | [10] |

Table 2: Effects of Sphinganine on Enzyme and Ion Channel Activity

| Target | Source | Sphinganine Effect | Notes | Reference |

| Protein Kinase C | In vitro | Inhibition | Competitive with diacylglycerol | [8][9] |

Detailed Experimental Protocols

Treatment of Cells with Sphinganine

Objective: To introduce sphinganine to cultured cells to study its biological effects.

Materials:

-

Sphinganine (D-erythro-sphinganine)

-

Bovine serum albumin (BSA), fatty acid-free

-

Ethanol or DMSO

-

Cell culture medium appropriate for the cell line

-

Cultured cells

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of sphinganine in ethanol or DMSO. Due to its lipophilic nature, sphinganine has low solubility in aqueous solutions.

-

Complexing with BSA: To enhance delivery and reduce cytotoxicity, complex sphinganine with fatty acid-free BSA. a. In a sterile tube, add the desired amount of sphinganine stock solution. b. In a separate sterile tube, prepare a solution of BSA in serum-free cell culture medium. c. Slowly add the sphinganine solution to the BSA solution while vortexing to facilitate complex formation. d. Incubate the mixture at 37°C for 15-30 minutes.

-

Cell Treatment: a. Aspirate the existing medium from the cultured cells. b. Add the sphinganine-BSA complex-containing medium to the cells. c. The final concentration of sphinganine and the duration of treatment will depend on the specific experiment and cell type. It is recommended to perform a dose-response and time-course experiment to determine optimal conditions.

-

Controls: Include vehicle controls (e.g., medium with BSA and the solvent used for the sphinganine stock) in all experiments.

Analysis of Apoptosis by Flow Cytometry

Objective: To quantify the percentage of apoptotic cells after sphinganine treatment.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with sphinganine as described in Protocol 8.1.

-

Cell Harvesting: a. For adherent cells, detach them using a gentle method such as trypsinization. b. For suspension cells, collect them by centrifugation. c. Wash the cells twice with cold PBS.

-

Staining: a. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry within one hour. b. Use appropriate compensation controls for FITC and PI. c. Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

The evidence presented in this guide clearly establishes sphinganine as a bioactive lipid with important functions that extend beyond its role as a metabolic intermediate. Its ability to induce apoptosis and autophagy, arrest the cell cycle, and interact with specific protein targets highlights its potential as a modulator of key cellular processes. The development of advanced tools like trifunctional probes will undoubtedly accelerate the discovery of new functions and direct binding partners of sphinganine.

Future research should focus on elucidating the detailed molecular mechanisms underlying sphinganine's effects, including the identification of its direct protein receptors and the downstream signaling pathways it regulates. A deeper understanding of the sphinganine interactome and its comparison to that of other sphingolipids will be crucial in unraveling the specific roles of each of these molecules in health and disease. This knowledge will be invaluable for the development of novel therapeutic strategies targeting sphingolipid signaling in cancer and other diseases.

References

- 1. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingosylphosphocholine modulates the ryanodine receptor/calcium-release channel of cardiac sarcoplasmic reticulum membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Autophagy in the light of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine kinases protect murine embryonic stem cells from sphingosine-induced cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Sphingosylphosphocholine modulates the ryanodine receptor/calcium-release channel of cardiac sarcoplasmic reticulum membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biophysical Role of DL-erythro-Dihydrosphingosine in Shaping Membrane Architecture and Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-erythro-Dihydrosphingosine, also known as sphinganine, is a pivotal intermediate in the de novo biosynthesis of all sphingolipids. While often considered a precursor to more extensively studied bioactive lipids like ceramide and sphingosine-1-phosphate (S1P), dihydrosphingosine and its direct derivatives possess unique biophysical properties that significantly influence the structure and fluidity of cellular membranes. This technical guide provides an in-depth analysis of the role of this compound in membrane biology, presenting quantitative data on its effects, detailed experimental protocols for its study, and visualizations of its metabolic and signaling context. Understanding the biophysical impact of this foundational sphingolipid is critical for research in membrane biology, lipidomics, and the development of therapeutics targeting sphingolipid metabolism.

Introduction: The Significance of the Saturated Sphingoid Backbone

Sphingolipids are essential components of eukaryotic cell membranes, contributing not only to the structural integrity of the bilayer but also acting as key players in signal transduction.[1] The defining feature of a sphingolipid is its sphingoid base backbone. While sphingosine, with its characteristic trans double bond between carbons 4 and 5, is the most common sphingoid base in mammalian sphingolipids, its saturated counterpart, this compound (sphinganine), is the initial 18-carbon sphingoid base synthesized in the endoplasmic reticulum.[2]

The absence of this double bond in dihydrosphingosine has profound implications for its molecular shape and hydrogen bonding capacity, which in turn alters its interactions with neighboring lipids. These alterations directly impact the physical properties of the membrane, including lipid packing, phase behavior, fluidity, and the formation of specialized microdomains.[3] This guide will explore these biophysical consequences in detail.

Impact on Membrane Structure and Organization

The saturated nature of the dihydrosphingosine backbone allows for tighter packing with other saturated lipids, promoting a more ordered membrane environment. This effect is most clearly observed in studies of its acylated and phosphorylated derivatives, dihydroceramide and dihydrosphingomyelin.

Promotion of Ordered Domains and Phase Separation

This compound and its derivatives have a pronounced ordering effect on lipid bilayers. In model membranes, the presence of a saturated sphingoid backbone, as found in dihydrosphingomyelin (DHSM), leads to a higher gel-to-liquid crystalline phase transition temperature (Tm) compared to its unsaturated counterpart, sphingomyelin (SM).[4] This indicates that more thermal energy is required to disrupt the ordered, gel-like state of DHSM-containing membranes.

This ordering effect contributes to the lateral segregation of lipids, fostering the formation of condensed, gel-like domains within a more fluid bilayer.[4][5] This property suggests that fluctuations in the levels of dihydrosphingosine-based lipids could play a role in the organization of membrane microdomains, often referred to as lipid rafts.

Quantitative Effects on Membrane Properties

The biophysical effects of incorporating dihydrosphingosine-based lipids into model membranes have been quantified using various techniques. The following tables summarize key findings from differential scanning calorimetry (DSC) and fluorescence spectroscopy studies, comparing N-palmitoyl-dihydrosphingomyelin (16:0-DHSM) with N-palmitoyl-sphingomyelin (16:0-SM) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).

Table 1: Thermotropic Properties of Pure and Mixed Lipid Bilayers Determined by DSC

| Lipid Composition | Main Transition Temp (Tm) (°C) | Transition Enthalpy (ΔH) (kJ/mol) | Pre-transition Temp (°C) | Reference |

| Pure Lipids | ||||

| 16:0-DHSM | 47.7 | ~37 | 41.5 | [4][5] |

| 16:0-SM | 41.2 | ~28 | 27.5 | [4][5] |

| DPPC | 41.5 | - | - | [5] |

| Binary Mixtures with 16:0-DHSM | ||||

| 75% 16:0-DHSM / 25% 16:0-SM | ~46.0 | ~34 | - | [5] |

| 50% 16:0-DHSM / 50% 16:0-SM | ~44.5 | ~28 | - | [5] |

| 25% 16:0-DHSM / 75% 16:0-SM | ~43.0 | ~30 | - | [5] |

| 75% 16:0-DHSM / 25% DPPC | ~45.0 | ~33 | - | [5] |

| 50% 16:0-DHSM / 50% DPPC | ~41.5 | ~27 | - | [5] |

| 25% 16:0-DHSM / 75% DPPC | ~40.5 | ~27 | - | [5] |

Data are approximated from graphical representations in the cited literature.

Table 2: Influence of Cholesterol on the Main Transition Temperature (Tm) of Sphingomyelins

| Lipid Bilayer | 0 mol% Cholesterol | 5 mol% Cholesterol | 10 mol% Cholesterol | 15 mol% Cholesterol | 25 mol% Cholesterol | Reference |

| 16:0-DHSM | 47.7 °C | ~47.5 °C | ~47.2 °C | ~47.0 °C | ~46.5 °C | [5] |

| 16:0-SM | 41.3 °C | ~40.5 °C | ~39.5 °C | ~38.5 °C | ~37.8 °C | [5] |

Data are approximated from graphical representations in the cited literature.

Influence on Membrane Fluidity

Membrane fluidity is a critical parameter for cellular function, affecting protein mobility and signaling. This compound generally decreases membrane fluidity, an effect attributed to its ability to induce a more ordered state in the lipid acyl chains.

An Ordering Effect on the Bilayer

Fluorescence anisotropy studies using probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) demonstrate that dihydrosphingosine and its derivatives increase the order of the membrane.[6] Higher fluorescence anisotropy values are indicative of a more restricted environment for the probe, which corresponds to lower membrane fluidity. Studies have shown that in both the gel and liquid-crystalline phases, membranes containing 16:0-DHSM are more ordered than those with 16:0-SM or DPPC.[4]

Table 3: Comparative Membrane Order Measured by Fluorescence Anisotropy

| Lipid Bilayer | Phase | Measurement Condition | Observation | Reference |

| 16:0-DHSM | Gel & Liquid-Crystalline | DPH-DHSM probe | Most ordered of the three lipids | [4] |

| 16:0-SM | Gel & Liquid-Crystalline | DPH-SM probe | Less ordered than 16:0-DHSM | [4] |

| DPPC | Gel & Liquid-Crystalline | DPH-PC probe | Slightly more ordered than 16:0-SM | [4] |

Metabolic and Signaling Pathways

This compound is at the crossroads of sphingolipid metabolism. Its own biophysical effects are compounded by its conversion into a cascade of other bioactive lipids.

The De Novo Sphingolipid Synthesis Pathway

The synthesis of dihydrosphingosine is the committed step in sphingolipid biosynthesis. It is formed from the condensation of serine and palmitoyl-CoA, followed by a reduction. From here, it serves as the substrate for ceramide synthases to produce dihydroceramides, which are subsequently desaturated to form ceramides.

Figure 1: The de novo sphingolipid synthesis pathway.

Downstream Signaling via Sphingosine-1-Phosphate (S1P)

While dihydrosphingosine itself is not a direct ligand for the well-known S1P receptors, its desaturation to sphingosine and subsequent phosphorylation to S1P is a critical signaling axis. S1P is a potent signaling molecule that acts on a family of G protein-coupled receptors (S1PR1-5) to regulate a wide array of cellular processes, including cell survival, proliferation, migration, and immune cell trafficking. Therefore, the cellular pool of dihydrosphingosine is a key determinant of the flux through this important signaling pathway.

Figure 2: Downstream signaling cascade initiated from dihydrosphingosine metabolism.

Experimental Protocols

Investigating the role of this compound in membranes requires a combination of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Preparation of Model Membranes (Liposomes)

-

Lipid Film Hydration:

-

Co-dissolve lipids (e.g., POPC and this compound or its derivatives) in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask.

-

Remove the organic solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with an appropriate buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

-

-

Vesicle Extrusion (for LUVs):

-

To produce large unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple freeze-thaw cycles.

-

Extrude the suspension 10-20 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder at a temperature above the Tm of the lipid mixture.

-

Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Prepare liposome suspensions as described above at a lipid concentration of 1-5 mg/mL.

-

Instrument Setup: Degas the liposome suspension and the reference buffer prior to loading into the DSC cells.

-

Data Acquisition:

-

Equilibrate the sample at a starting temperature well below the expected transition.

-

Scan the temperature at a controlled rate (e.g., 1-2 °C/min) up to a temperature well above the transition.

-

Perform multiple heating and cooling scans to ensure reproducibility.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, the peak temperature (Tm), and the enthalpy of the transition (ΔH), which is the area under the peak.

Steady-State Fluorescence Anisotropy

-

Probe Incorporation:

-

Prepare LUVs as described above.

-

Add a fluorescent probe, such as DPH, from a concentrated stock solution in a suitable solvent (e.g., THF or DMSO) to the LUV suspension while vortexing. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

-

Incubate the mixture for at least 30 minutes at a temperature above the Tm to ensure complete probe incorporation.

-

-

Measurement:

-

Place the sample in a temperature-controlled cuvette in a spectrofluorometer equipped with polarizers.

-

Excite the sample with vertically polarized light at the probe's excitation maximum (e.g., ~360 nm for DPH).

-

Measure the fluorescence emission intensity parallel (Ivv) and perpendicular (Ivh) to the excitation plane at the emission maximum (e.g., ~430 nm for DPH).

-

-

Calculation: Calculate the steady-state fluorescence anisotropy (r) using the equation:

-

r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh)

-

Where G is the grating correction factor of the instrument.

-

Proposed Experimental Workflow

A logical workflow is essential for a comprehensive study of the effects of this compound on membrane properties and cellular signaling.

Figure 3: A logical workflow for investigating the role of dihydrosphingosine.

Conclusion and Future Directions

This compound is more than a mere biosynthetic precursor; it is a fundamental determinant of membrane biophysics. Its saturated backbone imparts a significant ordering effect on lipid bilayers, increasing the phase transition temperature and decreasing fluidity compared to its unsaturated counterparts. These intrinsic properties, coupled with its central role in the flux of sphingolipid metabolism, position dihydrosphingosine as a critical regulator of membrane structure and function.

For researchers in drug development, targeting the enzymes that regulate dihydrosphingosine levels—such as serine palmitoyltransferase (SPT) and dihydroceramide desaturase (DES)—offers a promising avenue for modulating cellular processes that are dependent on membrane properties and S1P signaling. Future research should focus on elucidating the specific protein-lipid interactions of dihydrosphingosine and its direct derivatives and further exploring how alterations in its metabolism contribute to the pathophysiology of diseases such as cancer, neurodegenerative disorders, and metabolic syndrome. The continued application of advanced biophysical techniques will be paramount in unraveling the complex roles of this foundational sphingolipid.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lipotype.com [lipotype.com]

- 4. Properties of Palmitoyl Phosphatidylcholine, Sphingomyelin, and Dihydrosphingomyelin Bilayer Membranes as Reported by Different Fluorescent Reporter Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Calorimetric Study of Binary Mixtures of Dihydrosphingomyelin and Sterols, Sphingomyelin, or Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biophysical impact of sphingosine and other abnormal lipid accumulation in Niemann-Pick disease type C cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

Intracellular Localization and Transport of Sphinganine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphinganine, a key intermediate in the de novo biosynthesis of all sphingolipids, plays a pivotal role in cellular structure and signaling, albeit often indirectly through its downstream metabolites. The precise intracellular localization and transport mechanisms of sphinganine are critical for maintaining sphingolipid homeostasis and regulating vital cellular processes. Dysregulation of sphinganine metabolism and transport is implicated in various pathologies, including lysosomal storage diseases and metabolic disorders. This technical guide provides an in-depth overview of the current understanding of sphinganine's journey within the cell, from its synthesis in the endoplasmic reticulum to its subsequent metabolic fate. We detail the experimental protocols for studying its subcellular distribution and transport, and present visual workflows and pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Intracellular Localization of Sphinganine

The intracellular concentration and distribution of sphinganine are tightly regulated, primarily dictated by the localization of the enzymatic machinery responsible for its synthesis and metabolism.

Endoplasmic Reticulum: The Hub of Sphinganine Synthesis

The de novo synthesis of sphingolipids commences at the cytosolic leaflet of the endoplasmic reticulum (ER). This makes the ER the primary site of sphinganine synthesis and its highest concentration under normal physiological conditions. The initial and rate-limiting step is the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), leading to the formation of 3-ketosphinganine. This intermediate is then rapidly reduced to sphinganine (dihydrosphingosine) by 3-ketodihydrosphingosine reductase. Subsequently, sphinganine is acylated by ceramide synthases (CerS) to form dihydroceramide. The enzymes involved in these initial steps are localized to the ER, with their active sites facing the cytosol.

Golgi Apparatus: A Processing and Sorting Center

While sphinganine itself is not thought to accumulate in the Golgi apparatus, this organelle is the central hub for the metabolism of its downstream product, dihydroceramide, and subsequently, ceramide. Dihydroceramide is transported from the ER to the Golgi, where it is desaturated to ceramide. Ceramide is then further metabolized to complex sphingolipids such as sphingomyelin and glucosylceramide. The transport of ceramide from the ER to the Golgi is a critical step and occurs via both vesicular and non-vesicular pathways.

Mitochondria: An Emerging Role in Sphingolipid Metabolism

Recent evidence suggests that mitochondria are also involved in sphingolipid metabolism. Mitochondria-associated membranes (MAMs), the contact sites between the ER and mitochondria, are emerging as crucial platforms for lipid exchange. It is plausible that sphinganine, synthesized in the ER, can be transferred to mitochondria via these contact sites. Some studies have also identified ceramide synthases within mitochondria, suggesting that sphinganine can be acylated to dihydroceramide directly in this organelle.

Lysosomes: The Cellular Recycling Center

Lysosomes are the primary sites for the degradation of complex sphingolipids. Through the action of various hydrolases, complex sphingolipids are broken down to their basic building blocks, including sphingosine. In the context of certain lysosomal storage diseases, such as Farber disease, a deficiency in acid ceramidase leads to the accumulation of ceramide, which can indirectly affect the levels of other sphingolipid precursors. While not a primary site of sphinganine accumulation under normal conditions, the lysosome is a key player in the overall sphingolipid homeostasis that influences sphinganine levels.

Intracellular Transport of Sphinganine and its Metabolites

The movement of sphinganine and its derivatives between different cellular compartments is essential for their metabolic processing and function. This transport occurs through both vesicular and non-vesicular mechanisms.

Vesicular Transport

Vesicular transport is a major mechanism for the movement of lipids, including sphingolipids, between organelles of the secretory and endocytic pathways. While direct evidence for the packaging of sphinganine into transport vesicles is limited, it is well-established that its immediate downstream product, ceramide, is transported from the ER to the Golgi via COPII-coated vesicles.

Non-Vesicular Transport

Non-vesicular transport, mediated by lipid transfer proteins (LTPs) at membrane contact sites, provides a rapid and specific mechanism for lipid exchange between organelles.

-

Ceramide Transfer Protein (CERT): The best-characterized non-vesicular transport mechanism for a sphinganine metabolite is the transfer of ceramide from the ER to the Golgi by the CERT protein. CERT extracts ceramide from the ER membrane and delivers it to the trans-Golgi network for the synthesis of sphingomyelin. Given that sphinganine is rapidly converted to dihydroceramide in the ER, it is the transport of this acylated form that is predominantly observed.

-

Other Potential Transporters: While specific transporters for sphinganine have not been definitively identified, the existence of other LTPs that can accommodate sphingoid bases is an active area of research. The transport of sphingosine and its phosphorylated derivative, sphingosine-1-phosphate (S1P), is known to be mediated by specific transporters like Spns2 and members of the ATP-binding cassette (ABC) transporter family, suggesting that similar mechanisms may exist for sphinganine.

Quantitative Data on Sphinganine Distribution

Obtaining precise quantitative data on the subcellular distribution of sphinganine is challenging due to its transient nature and rapid conversion to dihydroceramide. However, advances in lipidomics, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the sensitive and specific quantification of sphinganine in total cell extracts and, by extension, in purified subcellular fractions.

Table 1: Representative Quantitative Sphingolipid Analysis Method

| Parameter | Description |

| Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Instrumentation | Triple quadrupole or quadrupole linear ion trap mass spectrometer |

| Sample Preparation | Lipid extraction from cells or subcellular fractions (e.g., modified Bligh-Dyer method) |

| Internal Standards | Non-naturally occurring odd-chain sphinganine (e.g., C17-sphinganine) for accurate quantification |

| Chromatography | Reverse-phase or normal-phase high-performance liquid chromatography (HPLC) |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| Detection | Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions |

| Quantification | Based on the ratio of the peak area of the endogenous sphinganine to the internal standard |

Experimental Protocols

Subcellular Fractionation for Sphingolipid Analysis

This protocol describes a general method for isolating major organelles for subsequent lipid analysis.

Objective: To isolate nuclei, mitochondria, ER/Golgi-enriched membranes, and cytosol from cultured cells.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Fractionation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors)

-

Dounce homogenizer with a tight-fitting pestle

-

Microcentrifuge and ultracentrifuge

-

Sucrose solutions of varying concentrations for gradient centrifugation (optional, for higher purity)

Procedure:

-

Cell Harvesting: Harvest cells by scraping and wash twice with ice-cold PBS.

-

Cell Lysis: Resuspend the cell pellet in hypotonic fractionation buffer and incubate on ice for 15-20 minutes to allow cells to swell.

-

Homogenization: Lyse the cells using a Dounce homogenizer with 10-20 strokes of a tight-fitting pestle. Monitor cell lysis under a microscope.

-

Nuclear Fraction Isolation: Centrifuge the homogenate at low speed (e.g., 700 x g) for 10 minutes at 4°C. The pellet contains the nuclei.

-

Mitochondrial Fraction Isolation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

-

Microsomal (ER/Golgi) and Cytosolic Fraction Separation: Transfer the supernatant from the previous step to an ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (enriched in ER and Golgi membranes), and the supernatant is the cytosolic fraction.

-

Washing and Storage: Wash each pellet with fractionation buffer and store at -80°C for subsequent lipid extraction and analysis.

Lipid Extraction and Quantification by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of sphinganine.

Objective: To extract and quantify sphinganine from subcellular fractions.

Materials:

-

Subcellular fractions from Protocol 4.1

-

Internal standard solution (e.g., C17-sphinganine in methanol)

-

Chloroform, Methanol, Water (HPLC grade)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Resuspend the subcellular fraction pellet in a known volume of water. Add the internal standard.

-

Lipid Extraction (Modified Bligh-Dyer): Add methanol and chloroform in a ratio that results in a single-phase mixture (e.g., 1:1:0.9 water:methanol:chloroform). Vortex thoroughly and incubate at room temperature.

-

Phase Separation: Add chloroform and water to induce phase separation (final ratio of 1:1:0.9 chloroform:methanol:water). Centrifuge to separate the phases.

-

Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.

-

Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen. Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a pre-established method with specific

Regulating Sphinganine: A Technical Guide to its Subcellular Dynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphinganine, also known as dihydrosphingosine, is a critical intermediate in the de novo biosynthesis of all sphingolipids.[1][2][3] While often considered a mere precursor to more complex bioactive lipids like ceramide and sphingosine-1-phosphate (S1P), emerging evidence suggests that sphinganine itself, and its phosphorylated derivative, sphinganine-1-phosphate, possess unique biological activities and that their subcellular concentrations are tightly regulated. Dysregulation of sphinganine levels has been implicated in a variety of pathological conditions, making the enzymes and transport mechanisms that control its distribution attractive targets for therapeutic intervention.

This technical guide provides an in-depth overview of the current understanding of sphinganine level regulation across different cellular compartments. It summarizes quantitative data, details key experimental methodologies, and visualizes the complex interplay of the proteins and pathways involved.

Quantitative Distribution of Sphinganine in Cellular Compartments

The subcellular distribution of sphinganine is not uniform, reflecting the compartmentalized nature of sphingolipid metabolism. The primary site of sphinganine synthesis is the endoplasmic reticulum (ER), from which it is distributed to other organelles, notably the mitochondria and the Golgi apparatus.[4] Quantitative analysis, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS), has begun to shed light on the relative abundance of sphinganine in these compartments.

A key study analyzing sphingolipid distribution in a human glioma cell line (U251) provided valuable quantitative insights into the subcellular levels of sphinganine under basal conditions and during apoptosis.[5][6] These findings are summarized in the table below. It is important to note that these values can vary depending on the cell type, metabolic state, and the specific analytical methods employed.

| Cellular Compartment | Sphinganine Concentration (pmol/mg protein) | Conditions | Cell Type | Reference |